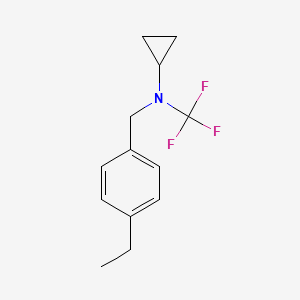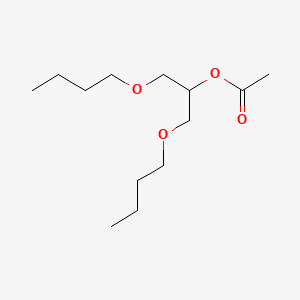
1,3-Dibutoxy-2-propanol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibutoxy-2-propanol acetate is an organic compound with the molecular formula C13H26O4. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two butoxy groups and an acetate group attached to a propanol backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibutoxy-2-propanol acetate can be synthesized through the reaction of 1,3-dichloro-2-propanol with n-butanol in the presence of a base such as sodium metal. The reaction typically occurs under reflux conditions to ensure complete conversion . The resulting 1,3-dibutoxy-2-propanol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibutoxy-2-propanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it back to 1,3-dibutoxy-2-propanol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of 1,3-dibutoxy-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dibutoxy-2-propanol acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-dibutoxy-2-propanol acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibutoxy-2-propanol: Similar structure but lacks the acetate group.
1,3-Dichloro-2-propanol: Precursor in the synthesis of 1,3-dibutoxy-2-propanol acetate.
2-Propanol, 1,3-dibutoxy-: Another related compound with similar properties.
Uniqueness
This compound is unique due to its combination of butoxy and acetate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Propiedades
Número CAS |
63716-04-1 |
|---|---|
Fórmula molecular |
C13H26O4 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
1,3-dibutoxypropan-2-yl acetate |
InChI |
InChI=1S/C13H26O4/c1-4-6-8-15-10-13(17-12(3)14)11-16-9-7-5-2/h13H,4-11H2,1-3H3 |
Clave InChI |
WAUDIBKITGHWMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(COCCCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
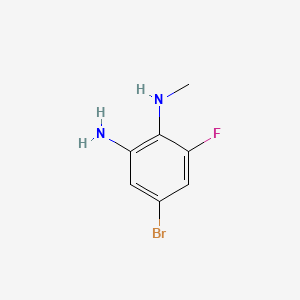
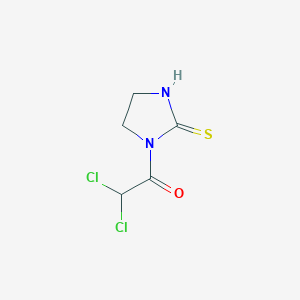
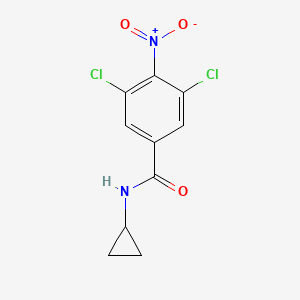
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
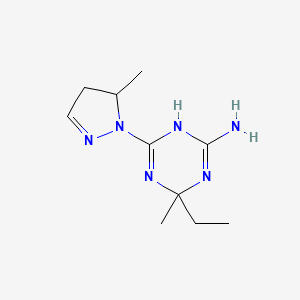
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
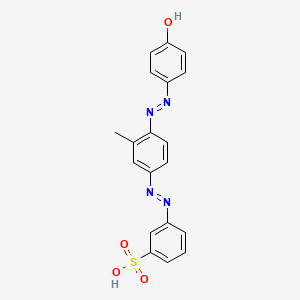
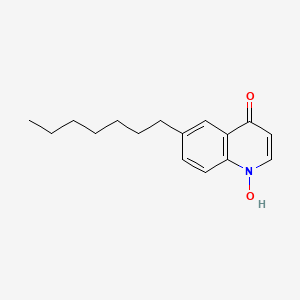
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
